3-Buten-1-amine, N,N-diethyl-, N-oxide
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Overview
Description
3-Buten-1-amine, N,N-diethyl-, N-oxide is an organic compound with the molecular formula C8H17NO It is a derivative of 3-Buten-1-amine, where the nitrogen atom is bonded to two ethyl groups and an oxygen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-amine, N,N-diethyl-, N-oxide typically involves the oxidation of 3-Buten-1-amine, N,N-diethyl-. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-amine, N,N-diethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-Buten-1-amine, N,N-diethyl-.
Substitution: Compounds with different functional groups replacing the N-oxide.
Scientific Research Applications
3-Buten-1-amine, N,N-diethyl-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-amine, N,N-diethyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-amine, N,N-diethyl-: The parent amine without the N-oxide group.
1-Butanamine, N,N-diethyl-: A similar compound with a butyl group instead of a butenyl group.
N,N-diethylbut-3-en-1-amine oxide: Another N-oxide derivative with slight structural variations.
Uniqueness
3-Buten-1-amine, N,N-diethyl-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the N-oxide functionality is required.
Properties
CAS No. |
61712-78-5 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N,N-diethylbut-3-en-1-amine oxide |
InChI |
InChI=1S/C8H17NO/c1-4-7-8-9(10,5-2)6-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
UURMLOFYJZAWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCC=C)[O-] |
Origin of Product |
United States |
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